An In-depth Technical Guide to Isoquinoline-8-carbaldehyde
An In-depth Technical Guide to Isoquinoline-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and applications of Isoquinoline-8-carbaldehyde. The information is intended for professionals in the fields of chemical research, drug development, and materials science.
Core Chemical Properties
Isoquinoline-8-carbaldehyde is an aromatic aldehyde featuring an isoquinoline scaffold.[1] This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.[1] It is also known by synonyms such as Isoquinoline-8-carboxaldehyde and 8-Formylisoquinoline.[2]
Table 1: Physicochemical Properties of Isoquinoline-8-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| CAS Number | 787615-01-4 | [1][2] |
| Appearance | Off-white crystals or yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1] |
| IUPAC Name | isoquinoline-8-carbaldehyde | [2] |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)C=O | [2] |
| InChI Key | KPYBESJNSLIHRF-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Detailed spectroscopic data for Isoquinoline-8-carbaldehyde is not widely available in the public domain.[3] However, a general approach to the spectroscopic characterization of isoquinolinecarbaldehyde isomers can be outlined. The substitution pattern of the carbaldehyde group significantly influences the electronic environment and, consequently, the spectroscopic properties.[3]
A comparative analysis with other isoquinoline isomers would be crucial for unambiguous identification. For instance, the chemical shifts in ¹H NMR for the aldehyde proton and aromatic protons are key differentiators.[3]
Reactivity and Synthesis
The reactivity of Isoquinoline-8-carbaldehyde is dictated by the isoquinoline ring system and the aldehyde functional group.
Reactions of the Isoquinoline Ring:
-
Electrophilic Substitution: Electrophilic substitution reactions on the isoquinoline ring, such as nitration, bromination, and sulfonation, typically occur at the 5- or 8-position.[4][5]
-
Nucleophilic Substitution: Nucleophilic substitution reactions preferentially occur at the 1-position of the heterocyclic ring.[5]
-
Oxidation: The isoquinoline ring is generally difficult to oxidize and may lead to ring cleavage under vigorous conditions.[6] The outcome of oxidation can be influenced by the presence of other substituents on the benzene ring.[4]
-
Reduction: The reduction of isoquinoline can yield different products depending on the reducing agent used.[6]
Reactions of the Aldehyde Group: The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form imines, acetals, and cyanohydrins. It can also participate in condensation reactions.
Synthesis of the Isoquinoline Scaffold: While a specific, detailed protocol for the synthesis of Isoquinoline-8-carbaldehyde is not readily available, several general methods are well-established for synthesizing the isoquinoline core. These include:
-
Bischler-Napieralski Reaction: This involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid.[6][7][8]
-
Pomeranz-Fritsch Reaction: This method uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acid medium.[7][8][9]
-
Pictet-Spengler Synthesis: This reaction involves the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde.[6][7]
-
Pictet-Gams Reaction: A modification of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine.[6][7]
Applications
Isoquinoline-8-carbaldehyde is a versatile compound with applications in several areas of research and industry:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of pharmaceuticals, particularly in the exploration of anti-cancer, anti-inflammatory, and neurological disorder-targeting agents.[1]
-
Organic Synthesis: Its reactivity is leveraged to create complex molecules in medicinal chemistry and materials science.[1]
-
Fluorescent Probes: The isoquinoline scaffold is used in the development of fluorescent probes for biological imaging.[1]
-
Dyes and Pigments: It is a valuable intermediate in the production of dyes and pigments.[1]
-
Agrochemicals: There is ongoing research into its potential applications in developing new, more effective, and environmentally friendly pesticides.[1]
-
Analytical Chemistry: It is utilized in analytical methods for the detection and quantification of various substances.[1]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Isoquinoline-8-carbaldehyde is associated with the following hazards:
-
Toxic if swallowed[2]
-
Harmful in contact with skin[2]
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
Harmful if inhaled[2]
Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[10] It should be stored in a locked-up, well-ventilated place.[10][11]
Experimental Protocols & Visualizations
General Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis of an isoquinoline derivative, which could be adapted for Isoquinoline-8-carbaldehyde.
General Experimental Protocol for Spectroscopic Analysis
Objective: To characterize the structure of an isoquinolinecarbaldehyde isomer using various spectroscopic techniques.
Materials:
-
Isoquinolinecarbaldehyde isomer sample
-
Deuterated solvent (e.g., CDCl₃) for NMR
-
Solvent for UV-Vis (e.g., ethanol)
-
NMR spectrometer (e.g., Bruker 600 MHz)
-
UV-Vis spectrophotometer
-
FTIR spectrometer
-
Mass spectrometer
Methodology:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.[3]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra. A larger number of scans may be needed for ¹³C NMR to achieve a good signal-to-noise ratio.[3]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol).
-
Blank the spectrophotometer with the pure solvent.
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.[3]
-
-
FTIR Spectroscopy:
-
Prepare the sample (e.g., as a KBr pellet or a thin film).
-
Acquire the infrared spectrum to identify characteristic functional group vibrations.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling).
-
Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
-
The following diagram outlines the general workflow for spectroscopic characterization.
Logical Flow for Structure Elucidation
The interpretation of spectroscopic data follows a logical progression to determine the structure of an unknown isoquinolinecarbaldehyde isomer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
